molecular formula C18H20ClN3OS B2955968 N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421500-62-0

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2955968
CAS No.: 1421500-62-0
M. Wt: 361.89
InChI Key: ONKSKKMNINFFDQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring, a cornerstone scaffold in pharmaceutical development that is present in more than twenty classes of approved drugs . The molecule is further functionalized with a pyridinylthio-methyl group and a chlorophenyl carboxamide moiety, features commonly associated with modulating biological activity and pharmacokinetic properties. The specific combination of these subunits suggests potential for investigating a range of biological targets. Piperidine and piperazine carboxamide derivatives are frequently explored as key pharmacophores in the development of receptor antagonists, particularly in neurological and pain management research . For instance, analogous structures have been investigated as potential Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are a prominent target for novel analgesic agents . The integration of the pyridinyl-thioether linkage may offer researchers a versatile synthetic handle for further structural elaboration or for probing specific interactions within enzyme active sites. This compound is provided to the scientific community as a tool compound to facilitate the exploration of new therapeutic avenues in areas such as oncology, central nervous system (CNS) disorders, and inflammatory diseases. Researchers can utilize this high-purity material to build structure-activity relationship (SAR) models, screen for novel biological activities, and develop new synthetic methodologies for complex heterocyclic systems. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c19-15-5-1-2-6-16(15)21-18(23)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKSKKMNINFFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

Structural Characteristics

The compound features a piperidine core substituted with a carboxamide group, a chlorophenyl moiety, and a pyridinylthio group. This unique combination of functional groups is believed to enhance its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is thought to result from the inhibition of bacterial biofilm formation and disruption of cell membrane integrity .
CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
7b0.25E. coli

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays:

  • Cellular Assays : Compounds structurally related to this compound have shown the ability to reduce levels of inflammatory markers in activated macrophages, indicating potential use as anti-inflammatory agents .
  • Nitric Oxide Production : Inhibition of nitric oxide production in macrophages has been observed, suggesting a mechanism for reducing inflammation .

Interaction with Biological Targets

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile:

  • G-protein Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may interact with GPCRs involved in pain signaling pathways, which could position it as a candidate for analgesic development .
  • Enzymatic Inhibition : The compound's structural features may allow it to inhibit enzymes responsible for inflammatory responses, further supporting its potential therapeutic applications .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Hybrid Molecules : Research has demonstrated that hybridizing different scaffolds can enhance antimicrobial efficacy, with derivatives showing improved activity against resistant strains .
  • Piperidine Derivatives : A study on piperidine derivatives indicated that modifications on the phenyl ring significantly affect antibacterial potency, emphasizing the importance of structural optimization in drug design .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The pyridinylthio group in the target compound contrasts with the furan-based thioether in . Pyridine’s electron-withdrawing nature may enhance binding to cationic residues in receptors, while furan’s electron-rich system could alter pharmacokinetics .
  • Aminoethyl vs. Thioether Linkers: Compounds with aminoethyl substituents () exhibit high yields (>90%), suggesting synthetic robustness, whereas thioether-containing analogs (e.g., the target compound) may require specialized conditions for sulfur incorporation .
  • Pyrrolidine vs. Piperidine Cores: Pyrrolidine-based analogs () demonstrate nanomolar affinity for neuropeptide FF receptors, implying that ring size and stereochemistry critically influence target engagement .

Q & A

Basic: What are the recommended synthetic routes for N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Piperidine and pyridine-thiol derivatives are coupled using nucleophilic substitution or metal-catalyzed cross-coupling.
  • Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups may protect amine functionalities during synthesis .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures purity (>95%). Yield optimization requires precise control of temperature (e.g., 0–25°C for sensitive steps), stoichiometric ratios (1:1.2 for limiting reagents), and anhydrous conditions .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., pyridin-2-ylthio methyl group at C4 of piperidine) and absence of tautomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₉ClN₃OS: 376.09) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., piperidine ring puckering parameters) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Answer:

  • Comparative Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities of analogs (e.g., N-(4-chlorophenyl)-piperazine carboxamide derivatives) against target proteins .
  • Metabolic Stability Assays : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro activity .
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent variations (e.g., chloro vs. methoxy groups) with activity trends .

Advanced: What safety protocols are essential for handling this compound during in vitro experiments?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respirators (for powder handling) .
  • Ventilation : Use fume hoods to minimize inhalation of airborne particles (particle size <5 µm) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Basic: What computational methods support the prediction of this compound’s physicochemical properties?

Answer:

  • Density Functional Theory (DFT) : Predicts bond dissociation energies (e.g., C–S bond stability in pyridin-2-ylthio group) .
  • Molecular Dynamics (MD) Simulations : Models solvation behavior in polar solvents (e.g., logP ~2.8) .
  • ADMET Prediction Tools : Software like SwissADME estimates bioavailability (%Human Oral Absorption ≈65%) .

Advanced: How can researchers address low solubility in aqueous buffers during pharmacological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Protonate the piperidine nitrogen (pKa ~8.5) to improve solubility in acidic buffers (pH 4–6) .
  • Nanoformulation : Lipid nanoparticles (size 100–200 nm) increase bioavailability for in vivo studies .

Basic: What are the key steps for validating purity (>98%) before biological testing?

Answer:

  • HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C 57.44%, H 5.08%, N 11.14%) .

Advanced: How does the chloro substituent on the phenyl ring influence target selectivity?

Answer:

  • Electron-Withdrawing Effect : The 2-chloro group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites) .
  • Steric Effects : Ortho-substitution may restrict rotational freedom, favoring binding to deep hydrophobic pockets (e.g., kinase ATP-binding sites) .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

Advanced: What strategies mitigate off-target effects in cell-based assays?

Answer:

  • Proteome Profiling : Use affinity pulldown with biotinylated analogs to identify non-target binding partners .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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